Trehalose 6-phosphate dipotassium salt Trehalose 6-phosphate dipotassium salt Trehalose is a natural non-reducing disaccharide found in plants, invertebrates, fungi, and bacteria. In addition to roles as an energy source and stress protectant, trehalose can function as a signaling molecule. Trehalose 6-phosphate is an intermediate in the biosynthesis of trehalose. It is generated from UDP-glucose and glucose 6-phosphate by trehalose 6-phosphate synthase (TPS or otsA). In plants, changes in trehalose 6-phosphate levels positively correlate with diurnal changes in sucrose and may regulate diverse processes, including starch degradation and flowering.
Brand Name: Vulcanchem
CAS No.: 136632-28-5
VCID: VC0160248
InChI: InChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1
SMILES: C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+]
Molecular Formula: C12H21K2O14P
Molecular Weight: 498.46 g/mol

Trehalose 6-phosphate dipotassium salt

CAS No.: 136632-28-5

Cat. No.: VC0160248

Molecular Formula: C12H21K2O14P

Molecular Weight: 498.46 g/mol

* For research use only. Not for human or veterinary use.

Trehalose 6-phosphate dipotassium salt - 136632-28-5

Specification

Description Trehalose is a natural non-reducing disaccharide found in plants, invertebrates, fungi, and bacteria. In addition to roles as an energy source and stress protectant, trehalose can function as a signaling molecule. Trehalose 6-phosphate is an intermediate in the biosynthesis of trehalose. It is generated from UDP-glucose and glucose 6-phosphate by trehalose 6-phosphate synthase (TPS or otsA). In plants, changes in trehalose 6-phosphate levels positively correlate with diurnal changes in sucrose and may regulate diverse processes, including starch degradation and flowering.
CAS No. 136632-28-5
Molecular Formula C12H21K2O14P
Molecular Weight 498.46 g/mol
IUPAC Name dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate
Standard InChI InChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1
Standard InChI Key YKCUKYNZTFYPHM-PVXXTIHASA-L
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+]
SMILES C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+]
Canonical SMILES C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+]
Appearance Assay:≥95%A crystalline solid

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